molecular formula C12H9F3N2 B1390625 2-Amino-5-phenyl-3-(trifluoromethyl)pyridine CAS No. 1186194-94-4

2-Amino-5-phenyl-3-(trifluoromethyl)pyridine

Cat. No. B1390625
M. Wt: 238.21 g/mol
InChI Key: NHRFASOKUBRKIP-UHFFFAOYSA-N
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Description

“2-Amino-5-phenyl-3-(trifluoromethyl)pyridine” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its intermediates are important for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

The compound is a white to light yellow crystal powder . It has an empirical formula of C6H5F3N2 and a molecular weight of 162.11 .

Scientific Research Applications

Anticancer Research

2-Amino-5-phenyl-3-(trifluoromethyl)pyridine has been investigated in the field of cancer research. A study by Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives containing this compound, demonstrating significant in vitro antitumor activity against various cancer cell lines, including liver, colon, and breast cancer. They found that the antitumor activity of these compounds depends on the basic skeleton of the molecules and the nature of the heterocyclic ring attached to the pyridine moiety (Hafez & El-Gazzar, 2020).

Synthesis of Pharmaceutical Intermediates

The compound is also used in the synthesis of pharmaceutical intermediates. For example, a study discussed the synthesis of various pyridine derivatives, indicating its role in forming important building blocks for pharmaceuticals (Liu et al., 2013).

Chemical Properties and Synthesis

Research by Bradiaková et al. (2009) explored the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, highlighting the chemical properties and potential applications of similar compounds in various industrial and scientific contexts (Bradiaková et al., 2009).

Potential for Asymmetric Catalysis

Wolińska et al. (2021) synthesized chiral pyridine-containing oxazoline derivatives, including derivatives of 2-Amino-5-phenyl-3-(trifluoromethyl)pyridine, for use in metal-catalyzed asymmetric reactions. This research indicates its potential application in asymmetric catalysis, a crucial process in organic synthesis (Wolińska et al., 2021).

Development of High-Performance Polymers

In the field of materials science, Guan et al. (2014) and Ma et al. (2010) have investigated the synthesis of novel polyimides derived from pyridine-containing aromatic diamine monomers, including derivatives of 2-Amino-5-phenyl-3-(trifluoromethyl)pyridine. These studies focus on the development of high-performance polymers with desirable properties such as solubility, thermal stability, and mechanical strength (Guan et al., 2014); (Ma et al., 2010).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), and do not ingest .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . For example, 2-Amino-3-chloro-5-(trifluoromethyl)pyridine acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .

properties

IUPAC Name

5-phenyl-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)10-6-9(7-17-11(10)16)8-4-2-1-3-5-8/h1-7H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRFASOKUBRKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-phenyl-3-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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